This isotopic substitution creates a mass difference between the analyte and the internal standard, allowing them to be distinguished by mass spectrometry techniques, commonly used for quantifying analytes in complex mixtures. The advantage of using an isotopically labeled internal standard lies in its ability to compensate for variations that can occur during sample preparation, instrument performance, and analysis. Since the internal standard goes through the same analytical process as the analyte, these variations will affect both molecules equally. By comparing the signal intensity of the analyte to that of the internal standard, researchers can obtain a more accurate and reliable quantification of the target molecule.
Several studies investigating the metabolism of Benzopyrene (BP), a parent compound of 3-OH-BP, utilize 3-OH-BP-d11 as an internal standard for quantifying hydroxylated metabolites of BP, including 3-OH-BP itself []. These studies aim to understand how BP is broken down by the body and assess potential pathways involved in its metabolism.
3-Hydroxy Benzopyrene-d11 is a deuterium-labeled derivative of 3-Hydroxy Benzopyrene, which itself is a metabolite of Benzopyrene. Benzopyrene is a notable polycyclic aromatic hydrocarbon recognized for its carcinogenic properties, commonly found in tobacco smoke and other combustion byproducts. The deuterium labeling in 3-Hydroxy Benzopyrene-d11 enhances its utility in various scientific studies, particularly in tracing metabolic pathways due to the distinct mass difference that can be detected using mass spectrometry. Its chemical formula is with a molecular weight of approximately 279.38 g/mol .
The biological activity of 3-Hydroxy Benzopyrene-d11 is primarily linked to its role in cancer research. It is investigated for its ability to form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. Upon metabolism, it generates reactive intermediates that can bind to DNA and proteins, leading to mutations and potential cancer development. The compound's interaction with the aryl hydrocarbon receptor (AhR) also plays a significant role in activating metabolic pathways that further process this compound into harmful metabolites .
The synthesis of 3-Hydroxy Benzopyrene-d11 typically involves the following methods:
3-Hydroxy Benzopyrene-d11 finds applications across various fields:
Studies involving 3-Hydroxy Benzopyrene-d11 focus on its interactions with biological macromolecules. The compound's mechanism of action includes forming adducts with DNA, leading to genetic alterations. Research has shown that these interactions can activate signaling pathways related to cytochrome P450 enzymes, which are responsible for metabolizing many xenobiotics and endogenous compounds .
Several compounds share structural similarities with 3-Hydroxy Benzopyrene-d11. These include:
The uniqueness of 3-Hydroxy Benzopyrene-d11 lies in its deuterium labeling, which enhances its detection and quantification capabilities in metabolic studies. This property allows researchers to track its metabolic fate more accurately than non-labeled compounds .
The molecular structure of 3-Hydroxy Benzopyrene-d11 is based on the benzopyrene framework with a hydroxyl group positioned at the 3-carbon location and eleven deuterium atoms strategically incorporated throughout the aromatic ring system [3] [5]. The compound maintains the characteristic polycyclic aromatic hydrocarbon structure consisting of five fused benzene rings, identical to the parent benzopyrene molecule [4]. The molecular formula C20HD11O indicates a composition of twenty carbon atoms, one hydrogen atom, eleven deuterium atoms, and one oxygen atom [6] [7].
The hydroxyl functional group is attached to the aromatic ring system at the 3-position, creating a phenolic compound with enhanced water solubility compared to the parent hydrocarbon [19] [24]. The deuterium substitution pattern ensures that the labeled atoms are positioned in non-exchangeable locations to maintain isotopic integrity during analytical procedures [38] [39].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C20HD11O | [3] [5] |
Total Carbon Atoms | 20 | [6] |
Deuterium Atoms | 11 | [6] |
Hydroxyl Groups | 1 (at position 3) | [4] [24] |
Ring System | Five fused benzene rings | [15] [16] |
3-Hydroxy Benzopyrene-d11 exhibits distinct physical and chemical characteristics that define its behavior in analytical applications [6] [8]. The compound appears as a solid with coloration ranging from light yellow to very dark brown, depending on purity and storage conditions [6] [8]. The melting point has been determined to be within the range of 182-192°C, which is slightly lower than the non-deuterated analogue [6] [19].
The molecular weight of 3-Hydroxy Benzopyrene-d11 is 279.38 grams per mole, representing an increase of 11.07 atomic mass units compared to the non-deuterated version due to the incorporation of deuterium atoms [3] [5] [6]. This mass difference is fundamental to its application as an internal standard in mass spectrometric analysis [37] [41].
Physical property comparisons demonstrate that both compounds exist as crystalline solids with similar solubility characteristics in organic solvents [19] [24]. However, the deuterated version exhibits a slightly lower melting point range of 182-192°C compared to the non-deuterated compound's melting point of 186-188°C [6] [19]. This difference reflects the altered vibrational frequencies and intermolecular interactions resulting from deuterium substitution [35] [42].
Chemical stability comparisons indicate that the deuterated compound demonstrates enhanced stability under certain analytical conditions due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [35] [40]. This kinetic isotope effect contributes to reduced metabolic degradation rates and improved analytical performance [34] [42].
The primary distinction lies in their analytical applications, where the non-deuterated compound serves as a biomarker for polycyclic aromatic hydrocarbon exposure, while the deuterated version functions specifically as an internal standard for quantitative analysis [17] [25]. Mass spectrometric analysis clearly differentiates the two compounds based on their distinct molecular weights and fragmentation patterns [29] [34].
Comparison Parameter | Non-deuterated (C20H12O) | Deuterated (C20HD11O) | Reference |
---|---|---|---|
Molecular Weight | 268.31 g/mol | 279.38 g/mol | [6] [19] |
CAS Number | 13345-21-6 | 1246819-35-1 | [19] [24] |
Melting Point | 186-188°C | 182-192°C | [6] [19] |
Primary Application | Biomarker studies | Internal standard | [17] [25] |
Bond Strength | C-H bonds | Stronger C-D bonds | [35] [42] |